L-Tyrosyl-D-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound with significant importance in various scientific fields. This compound features both an indole and a phenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the indole and phenyl intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The amide bond can be reduced to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to form hydrogen bonds and participate in hydrophobic interactions. It is also used in the development of fluorescent probes and sensors.
Medicine
In medicine, ®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic properties. It may act as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole and phenyl groups play a crucial role in these interactions, often involving π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An amino acid with an indole group.
Tyrosine: An amino acid with a phenolic hydroxyl group.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
®-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of both indole and phenyl groups, which allows it to participate in a wide range of chemical and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
22032-67-3 |
---|---|
Molecular Formula |
C20H21N3O4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18+/m0/s1 |
InChI Key |
BMPPMAOOKQJYIP-FUHWJXTLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.